ITK inhibitor 2

Übersicht

Beschreibung

ITK inhibitor 2: is a compound designed to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK). ITK is a tyrosine kinase predominantly expressed in T lymphocytes and plays a crucial role in T-cell receptor signaling, T-cell development, and differentiation. ITK inhibitors, including this compound, are being explored for their potential therapeutic applications in various diseases, including autoimmune disorders, inflammatory diseases, and certain types of cancer .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ITK inhibitor 2 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce specific substituents that enhance the inhibitory activity against ITK. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, are used to monitor the production process .

Analyse Chemischer Reaktionen

Types of Reactions: ITK inhibitor 2 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity against ITK to identify the most potent compounds .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird ITK-Inhibitor 2 als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von ITK-Inhibitoren zu untersuchen. Er hilft beim Verständnis der wichtigsten strukturellen Merkmale, die für eine potente Hemmung von ITK erforderlich sind .

Biologie: In der biologischen Forschung wird ITK-Inhibitor 2 verwendet, um die Rolle von ITK bei der T-Zell-Signalübertragung und -Differenzierung zu untersuchen. Er wird auch verwendet, um die Auswirkungen der ITK-Hemmung auf die Funktion von Immunzellen und die Zytokinproduktion zu untersuchen .

Medizin: In der Medizin wird ITK-Inhibitor 2 auf seine potenziellen therapeutischen Anwendungen bei Autoimmunerkrankungen (z. B. Multiple Sklerose, rheumatoide Arthritis), entzündlichen Erkrankungen (z. B. Asthma, chronisch-entzündliche Darmerkrankung) und bestimmten Krebsarten (z. B. T-Zell-Lymphome) untersucht .

Industrie: In der pharmazeutischen Industrie wird ITK-Inhibitor 2 in Medikamentenentdeckungs- und -entwicklungsprogrammen eingesetzt, die darauf abzielen, neue therapeutische Wirkstoffe zu identifizieren, die auf ITK abzielen. Er wird auch in präklinischen Studien verwendet, um die Sicherheit und Wirksamkeit von ITK-Inhibitoren zu bewerten .

Wirkmechanismus

ITK-Inhibitor 2 übt seine Wirkung aus, indem er an das aktive Zentrum von ITK bindet und so die Phosphorylierung von nachgeschalteten Signalmolekülen verhindert. Diese Hemmung stört die T-Zell-Rezeptor-Signalübertragung, was zu einer veränderten T-Zell-Aktivierung, -Differenzierung und -Zytokinproduktion führt. Die molekularen Zielstrukturen von ITK-Inhibitor 2 umfassen die ATP-Bindungsstelle von ITK, die für seine Kinaseaktivität essentiell ist .

Wirkmechanismus

ITK inhibitor 2 exerts its effects by binding to the active site of ITK, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts T-cell receptor signaling, leading to altered T-cell activation, differentiation, and cytokine production. The molecular targets of this compound include the ATP-binding site of ITK, which is essential for its kinase activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Ibrutinib: Ein irreversibler Inhibitor sowohl von ITK als auch von Bruton-Tyrosinkinase (BTK).

ONO-7790500: Ein selektiver ITK-Inhibitor mit hoher Potenz.

BMS-509744: Ein weiterer selektiver ITK-Inhibitor mit moderater Potenz.

PF-06465469: Ein potenter ITK-Inhibitor mit hoher Selektivität

Vergleich: Im Vergleich zu anderen ITK-Inhibitoren ist ITK-Inhibitor 2 einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für ITK. Er hat in präklinischen Studien vielversprechende Ergebnisse gezeigt und eine potente Hemmung der ITK-Aktivität sowie günstige pharmakokinetische Eigenschaften demonstriert. Die strukturellen Modifikationen in ITK-Inhibitor 2 tragen zu seiner verbesserten Stabilität und Wirksamkeit im Vergleich zu anderen ähnlichen Verbindungen bei .

Eigenschaften

IUPAC Name |

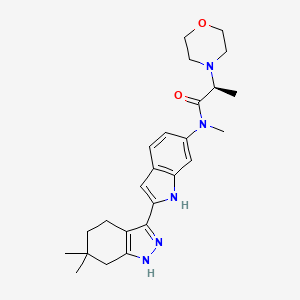

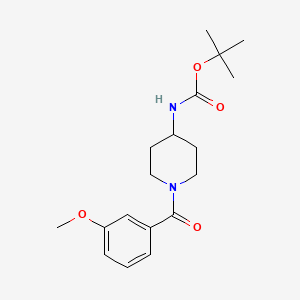

(2S)-N-[2-(6,6-dimethyl-1,4,5,7-tetrahydroindazol-3-yl)-1H-indol-6-yl]-N-methyl-2-morpholin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N5O2/c1-16(30-9-11-32-12-10-30)24(31)29(4)18-6-5-17-13-21(26-20(17)14-18)23-19-7-8-25(2,3)15-22(19)27-28-23/h5-6,13-14,16,26H,7-12,15H2,1-4H3,(H,27,28)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXGCPVQQOASC-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C)C1=CC2=C(C=C1)C=C(N2)C3=NNC4=C3CCC(C4)(C)C)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[(5-aminopyridin-2-yloxy)methyl]piperidine-1-carboxylate](/img/structure/B3027440.png)

![tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate](/img/structure/B3027445.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B3027449.png)

methanone hydrochloride](/img/structure/B3027456.png)

![tert-Butyl N-[1-(4-fluorophenyl)cyclobutyl]carbamate](/img/structure/B3027457.png)